molecular formula C13H13ClO5 B14495821 3-(1-Chloro-3-oxoprop-1-en-1-yl)-2,6-dimethoxyphenyl acetate CAS No. 63604-89-7

3-(1-Chloro-3-oxoprop-1-en-1-yl)-2,6-dimethoxyphenyl acetate

Cat. No.: B14495821
CAS No.: 63604-89-7
M. Wt: 284.69 g/mol
InChI Key: SMYOQPUUFINSOS-UHFFFAOYSA-N
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Description

3-(1-Chloro-3-oxoprop-1-en-1-yl)-2,6-dimethoxyphenyl acetate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a chloroenone group attached to a dimethoxyphenyl acetate moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Chloro-3-oxoprop-1-en-1-yl)-2,6-dimethoxyphenyl acetate typically involves the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with various reagents . The reaction conditions often include the use of hydrazines in different solvents to yield mixtures of regioisomeric products. Selective formation of specific pyrazoles can be achieved under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms may enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Chloro-3-oxoprop-1-en-1-yl)-2,6-dimethoxyphenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the chloroenone group, leading to the formation of alcohols or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazines, primary amines, and other nucleophiles . The reaction conditions vary depending on the desired product, with solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) being commonly used .

Major Products

The major products formed from these reactions include regioisomeric pyrazoles, substituted phenyl acetates, and other derivatives .

Mechanism of Action

The mechanism of action of 3-(1-Chloro-3-oxoprop-1-en-1-yl)-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The chloroenone group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Chloro-3-oxoprop-1-en-1-yl)-2,6-dimethoxyphenyl acetate is unique due to its specific structural features, including the presence of both chloroenone and dimethoxyphenyl acetate groups.

Properties

CAS No.

63604-89-7

Molecular Formula

C13H13ClO5

Molecular Weight

284.69 g/mol

IUPAC Name

[3-(1-chloro-3-oxoprop-1-enyl)-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C13H13ClO5/c1-8(16)19-13-11(17-2)5-4-9(12(13)18-3)10(14)6-7-15/h4-7H,1-3H3

InChI Key

SMYOQPUUFINSOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1OC)C(=CC=O)Cl)OC

Origin of Product

United States

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